![molecular formula C9H16 B3368821 1-Butenylcyclopentane CAS No. 219726-62-2](/img/structure/B3368821.png)
1-Butenylcyclopentane
Overview
Description
1-Butenylcyclopentane is a chemical compound with the molecular formula C9H16 . It is also known by other names such as (1E)-1-Buten-1-ylcyclopentane, trans-1-Butenylcyclopentane, and (1E)-1-buten-1-yl-cyclopentane .
Molecular Structure Analysis
The molecular structure of 1-Butenylcyclopentane consists of a cyclopentane ring with a 1-butenyl group attached . The average mass of the molecule is 124.223 Da .Scientific Research Applications
Stereochemistry in Radical Cyclizations
1-Butenylcyclopentane's related compounds are used to study stereochemical outcomes in radical cyclizations. For example, hexenyl radicals with large substituents, similar in structure to 1-butenylcyclopentane, were examined to understand their cyclization behavior, challenging previous notions about the formation of 1,2-trans-substituted cyclopentanes (Tripp, Schiesser, & Curran, 2005).
Development of Bicyclo[1.1.1]pentane Analogues
The bicyclo[1.1.1]pentane (BCP) motif, which is structurally related to 1-butenylcyclopentane, has been explored as bioisosteres in drug candidates, replacing phenyl, tert-butyl, and alkynyl fragments to improve physicochemical properties. This research demonstrates the synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, indicating a potential avenue for developing new ortho/meta-substituted BCPs (Ma, Sloman, Han, & Bennett, 2019).
Tricyclo[2.1.0.01,3]pentane Formation
The reaction involving compounds similar to 1-butenylccyclopentane has been studied to understand the formation of tricyclo[2.1.0.01,3]pentane. This research involved examining the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium, leading to the formation of tricyclo[2.1.0.01,3]pentane as an intermediate, which could then be trapped with phenylthiol. This study provides insights into the structural and reactive properties of these types of compounds (Wiberg, McMurdie, McClusky, & Hadad, 1993).
Advances in Bicyclo[1.1.1]pentane Chemistry
Recent advances in the synthetic chemistry of bicyclo[1.1.1]pentane (BCP), a compound structurally related to 1-butenylcyclopentane, have been reviewed. This includes the development of methods for functionalizing BCP, which is a high-value bioisostere for 1,4-disubstituted phenyl rings and the tert-butyl group. The focus on synthesizing unsymmetrically 1,3-difunctionalized BCP derivatives has been emphasized due to their significance in modern drug discovery (Kanazawa & Uchiyama, 2018).
Investigation of Bicyclo[1.1.1]pentane as a Phenyl Replacement
The incorporation of bicyclo[1.1.1]pentane into known LpPLA2 inhibitors was explored to replace the phenyl group. This study is related to 1-butenylcyclopentane in its exploration of how small, cyclic structures can impact the properties of drug candidates. The focus was on synthesizing target compounds and evaluating their potency and physicochemical properties compared to their phenyl-containing counterparts (Measom et al., 2017).
properties
IUPAC Name |
[(E)-but-1-enyl]cyclopentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h3,6,9H,2,4-5,7-8H2,1H3/b6-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTJJCNOBRVHLY-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016244 | |
Record name | trans-1-Butenylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butenylcyclopentane | |
CAS RN |
157724-07-7 | |
Record name | trans-1-Butenylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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